3,4-Dimethylphenol

Catalog No.
S598523
CAS No.
95-65-8
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylphenol

CAS Number

95-65-8

Product Name

3,4-Dimethylphenol

IUPAC Name

3,4-dimethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3

InChI Key

YCOXTKKNXUZSKD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)O)C

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether
Very sol in benzene, chloroform
Soluble in aromatic solvents
In water, 4.76X10+3 mg/l @ 25 °C.
4.76 mg/mL at 25 °C
slightly soluble in water; soluble in fat
moderately soluble (in ethanol)

Synonyms

3,4-Xylenol; 1,3,4-Xylenol; 1-Hydroxy-3,4-dimethylbenzene; 3,4-DMP; 4,5-Dimethylphenol; 4-Hydroxy-1,2-dimethylbenzene; NSC 1549;

Canonical SMILES

CC1=C(C=C(C=C1)O)C

The exact mass of the compound 3,4-Dimethylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.04 m4.76 mg/ml at 25 °csol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ethervery sol in benzene, chloroformsoluble in aromatic solventsin water, 4.76x10+3 mg/l @ 25 °c.4.76 mg/ml at 25 °cslightly soluble in water; soluble in fatmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3,4-Dimethylphenol (also known as 3,4-xylenol) is a critical phenolic intermediate characterized by its solid state at room temperature, with a melting point of 65–68 °C and a boiling point of 227 °C [1]. Featuring two methyl groups at the meta and para positions relative to the hydroxyl group, it provides a distinct balance of steric accessibility and electron-donating effects. It is primarily procured as a precursor for specialized agrochemicals, advanced polyimide resins, and specialty polymer additives . Its baseline pKa of 10.32 makes it a highly tunable nucleophile in base-catalyzed condensations, particularly in the production of resole resins and complex xanthene derivatives where controlled reactivity is required [1].

Substituting 3,4-dimethylphenol with other xylenol isomers fundamentally alters both material processability and reaction kinetics. For instance, 2,4-xylenol is a liquid at room temperature (melting point 22–23 °C), which drastically changes handling, storage, and crystallization workflows compared to the solid 3,4-xylenol [1]. Chemically, the position of the methyl groups dictates the availability of reactive ortho and para sites for electrophilic substitution. While 3,5-xylenol has three highly reactive sites (two ortho, one para) leading to rapid, highly crosslinked resin formation, 3,4-dimethylphenol only has two available sites (ortho positions 2 and 6), resulting in more controlled, linear, or specifically functionalized polymer architectures [2]. Furthermore, in the synthesis of active agrochemicals like xylylcarb, the exact 3,4-substitution pattern is structurally mandatory for target receptor binding, making isomer substitution impossible.

Thermal Handling: Solid-State Stability vs. Liquid Isomers

3,4-Dimethylphenol exhibits a melting point of 65–68 °C, ensuring it remains a stable, crystalline solid at standard ambient conditions [1]. In direct contrast, its close isomer 2,4-dimethylphenol has a melting point of 22–23 °C, rendering it a liquid at room temperature [1]. This >40 °C difference in phase transition temperature dictates completely different bulk handling, storage, and feeding mechanisms in industrial reactors.

Evidence DimensionMelting Point
Target Compound Data65–68 °C (Solid)
Comparator Or Baseline2,4-dimethylphenol (22–23 °C, Liquid)
Quantified Difference>40 °C difference in phase transition temperature
ConditionsStandard atmospheric pressure (760 mmHg)

Solid-state handling prevents the need for heated storage tanks and simplifies precise gravimetric dosing during batch manufacturing compared to liquid xylenols.

Controlled Nucleophilicity and Site Availability in Resin Synthesis

The reactivity of phenolic compounds with formaldehyde is heavily dependent on their pKa and the number of open reactive sites. 3,4-Dimethylphenol has a pKa of 10.32 and possesses only two reactive sites (positions 2 and 6) for formaldehyde condensation [1]. In contrast, 3,5-xylenol (pKa 10.15) possesses three highly reactive sites (positions 2, 4, 6)[1]. This restricts 3,4-xylenol to forming more linear or specifically branched pre-polymers rather than the highly crosslinked networks generated by 3,5-xylenol.

Evidence DimensionReactive site availability and pKa
Target Compound Data2 reactive sites (ortho); pKa 10.32
Comparator Or Baseline3,5-xylenol (3 reactive sites; pKa 10.15)
Quantified Difference1 less reactive site; 0.17 pKa unit difference
ConditionsBase-catalyzed formaldehyde condensation

Procurement of 3,4-xylenol is essential when manufacturing specialized, lower-crosslink-density resins where 3,5-xylenol would cause premature gelation.

Preferential Metal Halide Complexation for High-Purity Isolation

In mixed xylenol streams, 3,4-dimethylphenol demonstrates distinct complexation behavior with metal halides. When reacted with anhydrous calcium bromide (CaBr2), 3,4-xylenol forms a solid complex with a molar ratio ranging from 0.61:1.0 to 1.9:1.0 (xylenol:CaBr2) [1]. In contrast, 2,4-xylenol forms a significantly weaker complex with a molar ratio of only ~0.30:1.0 under identical conditions [1]. This quantitative difference allows for selective precipitation.

Evidence DimensionXylenol:CaBr2 complexation molar ratio
Target Compound Data0.61 to 1.9 moles per mole of CaBr2
Comparator Or Baseline2,4-xylenol (~0.30 moles per mole of CaBr2)
Quantified Difference2x to 6x higher complexation efficiency
ConditionsAnhydrous calcium bromide in solvent (e.g., ethanol/toluene)

This differential affinity is critical for procurement teams evaluating the feasibility of extracting high-purity 3,4-xylenol from cheaper mixed-cresol/xylenol feedstocks.

Synthesis of Spirobichroman Dianhydride for Advanced Dielectrics

3,4-Dimethylphenol is specifically utilized in the acid-fragmentation of bisphenol A to synthesize octamethyl spirobichroman (OMSBC), a direct precursor to spirobichroman dianhydride (SBCDA) [1]. When polymerized with 4,4′-diaminodiphenylmethane (DDM), the resulting polyimide exhibits a highly contorted spiro-structure and rigid backbone. This specific structural contribution from the 3,4-dimethyl substitution pattern yields a polymer with a large free volume and a low dielectric constant, differentiating it from standard pyromellitic dianhydride (PMDA)-based polyimides [1].

Evidence DimensionPrecursor suitability for spiro-structured polyimides
Target Compound DataEnables synthesis of OMSBC and subsequent low-dielectric SBC-DDM polyimide
Comparator Or BaselineStandard phenols/cresols (cannot form the specific octamethyl spirobichroman structure)
Quantified DifferenceUnique structural integration providing high free volume
ConditionsHigh-temperature solution polymerization

Buyers in the electronics sector must select 3,4-dimethylphenol to achieve the specific low-dielectric, high-free-volume characteristics required for flexible printed circuit boards.

Agrochemical Active Ingredient Synthesis (Xylylcarb)

3,4-Dimethylphenol is the mandatory phenolic building block for the synthesis of xylylcarb (3,4-xylyl methylcarbamate), an acetylcholinesterase inhibitor used as an insecticide [1]. Substitution with other xylenols would yield entirely different carbamate esters with altered toxicological and pesticidal profiles.

Advanced Low-Dielectric Polyimide Resins

Driven by its specific reactivity, 3,4-dimethylphenol is used to synthesize spirobichroman dianhydride (SBCDA)[2]. This monomer is critical for manufacturing specialized polyimide films that require high glass transition temperatures, good foldability, and low dielectric constants for microelectronics.

Controlled-Architecture Phenolic Resins

Because it possesses only two reactive ortho sites (positions 2 and 6) and a specific pKa (10.32), 3,4-dimethylphenol is procured for resole and novolac resin formulations where strict control over crosslink density is required, avoiding the rapid gelation associated with 3,5-xylenol [3].

Synthesis of Polymethylated Xanthenes

3,4-Dimethylphenol reacts efficiently with acetone under acidic conditions to form hexamethylxanthene and other polymethylated xanthene derivatives [4]. These compounds are valuable intermediates in the development of specialized dyes, fluorescent probes, and advanced materials.

Physical Description

3,4-dimethylphenol appears as colorless to light tan crystalline powder or solid. Odor threshold 1.2 mg/L. Taste threshold 0.05 mg/L. (NTP, 1992)
Liquid
Colorless to tan solid; Hygroscopic; [CAMEO] White or yellow crystalline solid; [MSDSonline]
Solid
Colourless crystalline solid

Color/Form

Needles from water
Prisms from ligroin

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

122.073164938 g/mol

Monoisotopic Mass

122.073164938 g/mol

Boiling Point

437 °F at 760 mmHg (NTP, 1992)
225 °C
227.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Taste

0.05 mg/l (taste threshold concn)

Density

0.983 at 68 °F (NTP, 1992) - Less dense than water; will float
0.983 @ 20 °C/4 °C

LogP

2.23 (LogP)
2.23
log Kow= 2.23

Odor Threshold

Odor threshold = 0.003 mg/m3 (detection in air)
0.003 mg/cu m (detection in air)
1.2 mg/l (detection in water)

Decomposition

When heated to decomp, it emits acrid smoke and irritating fumes.

Melting Point

144.5 °F (NTP, 1992)
62.5 °C
62 - 64 °C

UNII

4L479F5JU6

GHS Hazard Statements

Aggregated GHS information provided by 1622 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.69%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (79.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (81.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 151.2 °F ; 5 mmHg at 200.8 °F; 10 mmHg at 225.9 °F (NTP, 1992)
0.03 [mmHg]
0.0356 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

95-65-8

Absorption Distribution and Excretion

Associations between o-cresol, p-cresol, m-cresol, 2,4-xylenol, 2,5-xylenol, 3,4-xylenol, and 3,5-xylenol exposure levels and urinary phenol excretion were examined in the coke facility industry. The subjects consisted of 76 exposed workers employed in the tar distillation process and 34 controls. ... Urinary metabolite levels were corrected for specific gravity and creatinine. The time weighted average exposure concentrations in the breathing zones of the tar distillation workers were ... 0.02 to 0.04 mg/cu m for xylenols. ... The urinary xylenol levels of exposed workers ranged from 0.12 to 0.97 mg/l with specific gravity correction. In control urine samples, the specific gravity corrected xylenol concentrations ranged from 25 x 10(-3) to 43 x 10(-3) mg/l. Significant correlations were observed between the ambient levels and urinary concentrations of phenol, o-cresol, and the xylenols, with coefficients ranging from 0.45 to 0.82. The author concludes that the biological monitoring of urinary xylenols may be used as a means of measuring xylenol exposure in coke facility workers.

Metabolism Metabolites

HYDROXYLATION OF AROMATIC HYDROCARBONS WAS STUDIED FOLLOWING THEIR ORAL ADMINISTRATION TO RATS THAT ALSO RECEIVED A PURIFIED DIET CONTAINING NEOMYCIN TO REDUCE THE LEVELS OF NORMALLY OCCURRING SIMPLE URINARY PHENOLS. PHENOLIC METABOLITES WERE QUANTITATIVELY ESTIMATED IN HYDROLYZED URINE SAMPLES BY GAS CHROMATOGRAPHY. AFTER THE ADMIN OF 100 MG/KG OF O-XYLENE IN RATS, 0.1% WAS METABOLIZED TO 3,4-DIMETHYLPHENOL.
YIELDS 4,5-DIMETHYLCATECHOL IN RABBITS. YIELDS 3,4-DIMETHYLPHENYL-BETA-D-GLUCURONIDE IN RABBITS. /FROM TABLE/
YIELDS 3,4-DIMETHYLPHENYL SULFATE IN RABBITS & IN RATS. /FROM TABLE/
FOUR PERSONS WERE EXPOSED TO XYLENES. 2,3- AND 3,4-XYLENOL WERE OBSERVED IN URINE OF THOSE EXPOSED TO O-XYLENE. 2,4-XYLENOL OBSERVED AFTER M-XYLENE AND 2,5-XYLENOL AFTER P-XYLENE.
2,3-Dimethylphenol is a known human metabolite of o-xylene.

Wikipedia

3,4-Xylenol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The insertion of methyl groups into phenol to produce ... xylenols is a commercial process of considerable utility. The process commomly employed is methylation with methyl alcohol over a solid catalyst, generally a modified metal oxide, at temp in the range of 300-450 °C. /Xylenols/
Produced from the hydrolysis of 4-chloro-o-xylene

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Phenol, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

FROM ENVIRONMENTAL SAMPLES, 3,4-DIMETHYLPHENOL WAS CONVERTED INTO 3,4-DIBROMOPHENOL & MINIMUM DETECTABLE AMT OF APPROX 0.01 NG WAS MADE WITH ELECTRON CAPTURE DETECTOR.
THE ANALYTICAL CONDITIONS UNDER WHICH XYLENOLS ARE DETERMINED ALONG WITH OTHER PHENOLS FOR THE CHARACTERIZATION OF PETROLEUM WASTE DISCHARGES USING DINONYL PHTHALATE COLUMNS ARE DISCUSSED. /XYLENOLS/
ISOLATION OF THE REFERENCE PHENOLS (INCLUDING 3,4-DIMETHYLPHENOL) FROM INTERFERING COMPOUNDS GAVE RELATIVE RECOVERY OF 90-100%. SEPARATION OF PHENOLS INTO INDIVIDUAL COMPONENTS WAS PERFORMED ON POLAR PACKINGS AS WELL AS ON REVERSE PHASE PACKINGS. QUANTITATIVE ANALYSIS WAS CARRIED OUT ON A PREPACKED ZORBAX ODS COLUMN USING A UV PHOTOMETER OF 254 NM WAVELENGTH. THE CONCENTRATIONS OF THE PHENOLS DETERMINED BY HPLC WERE 1-10 PPM OR 0.03-0.18 MG/CU M OF AUTO EXHAUST.
THE PHENOLIC FRACTION OF A SRC-II MIDDLE DISTILLATE WAS ISOLATED AND THE INDIVIDUAL PHENOLIC CONSTITUENTS (INCLUDING 2,3-DIMETHYLPHENOL) FURTHER SEPARATED AND IDENTIFIED BY GAS CHROMATOGRAPHY AND MASS FRAGMENTOGRAPHY. THIS MIXTURE OF PHENOLS WAS SEPARATED WITH A HIGH RESOLUTION FUSED-SILICA CAPILLARY COLUMN WALL COATED WITH SUPEROX-20 M.
For more Analytic Laboratory Methods (Complete) data for 3,4-DIMETHYLPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and reliable procedure is described for the detection of 10 most important phenolic metabolites of benzene, toluene, xylenes and ethylbenzene. The urine was acidified with sulfuricacid and steam distilled. The distillate was extracted with dichloromethane. The solvent volume was reduced approx 10 fold. The gas-chromatography detection was performed on a fused silica capillary (SE 54; 30 m) with FID. 3-Ethylphenol was used as internal standard. For phenol; o-cresol and p-cresol; dl-1- and 2-phenylethanol; 3-methylbenzyl alcohol 2-ethylphenol; 2,4-, 2,3-, 3,4-dimethylphenol within series relative standard derivation was 2.3-16.8%. The recovery rates were 89-109%. The detection limit was 0.3 mg/l. ...
A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.
/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Storage Conditions

FIBER DRUMS. /COMMERCIAL MIXTURE/

Interactions

A SPONTANEOUSLY DEVELOPING VASOCONSTRICTION IN ISOLATED PERFUSED LUNG AND THE VASOCONSTRICTION CAUSED BY ARTERIALLY INJECTED ATP 50 UG WERE BOTH INHIBITED BY THE ADDITION TO THE PERFUSATE OF VARIOUS PHENOLS INCLUDING 3,4-XYLENOL.

Dates

Last modified: 08-15-2023

Changes in bacterial diversity and catabolic gene abundance during the removal of dimethylphenol isomers in laboratory-scale constructed wetlands

Mónica A Vásquez Piñeros, Paula M Martínez-Lavanchy, Kristin Schmidt, Melina Mardones, Hermann J Heipieper
PMID: 30415426   DOI: 10.1007/s00253-018-9479-2

Abstract

Constructed wetlands (CWs) are well-established wastewater treatment technologies and applied for bioremediation of contaminated water. Despite the optimal performance of CWs, the understanding of the bacterial processes in the rhizosphere, where mainly microbial degradation processes take place, is still limited. In the present study, laboratory-scale CWs planted with Juncus effusus and running under controlled conditions were studied in order to evaluate removal efficiency of dimethylphenols (DMPs), also in comparison to an unplanted bed. Next to removal rates, the bacterial community structure, diversity, and distribution, their correlation with physiochemical parameters, and abundance of the phenol hydroxylase gene were determined. As a result, better removal performance of DMP isomers (3,4-, 3,5-, and 2,6-DMP added as singles compounds or in mixtures) and ammonium loads, together with a higher diversity index, bacterial number, and phenol hydroxylase gene abundance in Juncus effusus CW in comparison with the non-planted CW, indicates a clear rhizosphere effect in the experimental CWs. An enhancement in the DMP removal and the recovery of the phenol hydroxylase gene were found during the fed with the DMP mixture. In addition, the shift of bacterial community in CWs was found to be DMP isomer dependent. Positive correlations were found between the bacteria harboring the phenol hydroxylase gene and communities present with 3,4-DMP and 3,5-DMP isomers, but not with the community developed with 2,6-DMP. These results indicate that CWs are highly dynamic ecosystems with rapid changes in bacterial communities harboring functional catabolic genes.


Design and synthesis of a vialinin A analog with a potent inhibitory activity of TNF-α production and its transformation into a couple of bioprobes

Yue Qi Ye, Jun-ichi Onose, Naoki Abe, Hiroyuki Koshino, Shunya Takahashi
PMID: 22410084   DOI: 10.1016/j.bmcl.2012.02.034

Abstract

Vialinin A (1) is an extremely potent inhibitor against tumor necrosis factor (TNF)-α production in rat basophilic leukemia (RBL-2H3) cells. This Letter describes the design and synthesis of its advanced analog, 5',6'-dimethyl-1,1':4'1″-terphenyl-2',3',4,4″-tetraol (2) with a comparable inhibitory activity (IC(50)=0.02 nM) to that of 1. The synthesis involved double Suzuki-Miyaura coupling as a key step, and required only five steps from commercially available 3,4-dimethylphenol. For identification of the target molecule, fluorescent and biotinylated derivatives of 2 were prepared through a 'click' coupling process.


Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II

Nurgün Büyükkidan, Bülent Büyükkidan, Metin Bülbül, Salih Özer, Hatice Gonca Yalçin
PMID: 22994608   DOI: 10.3109/14756366.2012.693919

Abstract

Mannich bases 2a-f derived from 3,4-dimethylphenol (1), formaldehyde and different amines are prepared and subjected to spectral (IR, (1)H and (13)C NMR) and elemental analyses. The inhibition of two human carbonic anhydrase (hCA, EC 4.2.1.1) isozymes I and II, with 1 and synthesized Mannich bases 2a-f and acetazolamide (AAZ) as a control compound was investigated in vitro by using the hydratase and esterase assays. In relation to hydratase and esterase activities of the half maximal inhibitory concentration (IC(50)) and the inhibition equilibrium constants (K(i))values were determined. Only two compounds (2a and 2e)exhibit weak hCA II inhibitory effects on esterase activity. IC(50) and Ki values for 2a and 2e with respect to esterase activity of hCA II are0.88 × 10(3) and 6.3-7.6 µM and 0.44 × 10(3) and 19.0-96.4 µM,respectively. On the contrary, compounds 2b and 2d might be used as CA activators due to increasing esterase activity of hCA I and hCA II isozymes.


Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative

A Dasgupta, G Steinagel
PMID: 9243835   DOI:

Abstract

Benzyl alcohol is commonly used as an antibacterial agent in a variety of pharmaceutical formulations. Several fatalities in neonates have been linked to benzyl alcohol poisoning. Most methods for measuring benzyl alcohol concentrations in serum utilize direct extraction followed by high performance liquid chromatography. We describe a novel derivatization of benzyl alcohol using 4-carbethoxyhexafluorobutyryl chloride after extraction from human plasma, and subsequent analysis by gas chromatography-mass spectrometry (GC/MS). The derivative was eluted at a significantly higher temperature and the method was free from interferences from more volatile components in serum and hemolyzed specimens. However, with postmortem specimens, we observed multiple peaks which were eluted at a very high temperature, long after derivatized benzyl alcohol and the internal standard. Therefore, baking the column at 310 degrees C is recommended after analysis of a postmortem specimen. Another advantage of this derivatization technique is the conversion of low molecular weight benzyl alcohol (MW 108) to a high molecular weight derivative (MW 358). The positive identification of benzyl alcohol can be easily achieved by observing a distinct molecular ion at m/z 358 as well as other characteristic ions at m/z 107 and 91. Quantitation of benzyl alcohol in human serum can easily be achieved by using 3,4-dimethylphenol as an internal standard. The within run and between run precisions (using serum standard of benzyl alcohol: 50 mg/L) were 2.2% (mean = 50.6, SD = 1.1 mg/L), and 6.9% (mean = 50.8, SD = 3.5 mg/L). The assay was linear for the serum benzyl alcohol concentrations of 5 mg/L to 200 mg/L and the detection limit was 1 mg/L. We observed no carry-over problem in our assay as when 2 microL ethyl acetate was injected into the GC/MS after analyzing serum specimens containing 200 mg/L of benzyl alcohol, we observed no peak for either benzyl alcohol or the internal standard in the total ion chromatogram.


Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions

L Puig-Grajales, O Rodríguez-Nava, E Razo-Flores
PMID: 14640215   DOI:

Abstract

Denitrification is a feasible alternative for the treatment of phenolic bearing-wastewaters. The aim of this study was to evaluate the biodegradability of phenolic compounds, as the only carbon and energy source in batch and continuous experiments, using nitrate as a final electron acceptor. Experiments in a continuous upward anaerobic sludge bed reactor demonstrated the possibility of biodegrading a mixture of phenol and 3,4-dimethylphenol at organic loads of 251.6 and 39.5 mg/L-d, respectively, at a COD/NO3(-)-N ratio of 2.57. A nitrogen production efficiency of 86% was obtained according to the nitrate consumption. GC-MS analyses demonstrated that m-cresol was an intermediate of 3,4-dimethylphenol degradation in batch conditions, and had an inhibitory effect on phenol degradation.


Defensive secretions of the carabid beetle Chlaenius cordicollis: chemical components and their geographic patterns of variation

A E Holliday, N J Holliday, T M Mattingly, K M Naccarato
PMID: 22392083   DOI: 10.1007/s10886-012-0078-x

Abstract

The defensive secretion of the ground beetle Chlaenius cordicollis is predominantly 3-methylphenol. Adult C. cordicollis were collected in Pennsylvania and Manitoba and induced to discharge defensive secretion in a vial. The headspace was sampled by solid phase microextraction, and samples were analyzed by gas chromatography-mass spectrometry. Five alkylphenolic compounds were detected: all beetles secreted 3-methlyphenol, 2,5-dimethylphenol, and 3-ethylphenol, and most beetles from each locality secreted detectable amounts of 2,3-dimethlyphenol and 3,4-dimethylphenol. In about 80% of beetles, we detected small amounts of the alkoxyphenolic compounds 2-methoxy-4-methylphenol and 2-methoxy-5-methylphenol. Multivariate compositional analysis of relative peak areas of alkylphenolic compounds revealed geographic variation and sexual dimorphism in defensive secretions. Compared with samples from Manitoba, relative peak areas of samples from Pennsylvania were lower for 2,3-dimethylphenol and higher for 3-methylphenol. Sexual dimorphism was detected only in Manitoba where, compared with samples from males, relative peak areas for samples from females were higher for 2,5-dimethylphenol and lower for 3-ethylphenol. This is the first report of geographic variation in defensive secretions of carabid beetles, and it demonstrates the need for knowledge of patterns of variation before characterizing the defensive secretions of a species as a whole.


Biodegradation of phenolic mixtures in a sequencing batch reactor. A kinetic study

Maria Concetta Tomei, Maria Cristina Annesini
PMID: 18504836   DOI: 10.1065/espr2007.12.470

Abstract

In this study, attention was focused on substituted phenols because of their widespread presence in industrial effluents originating from many different sources: they are major constituents of wastewater from coal conversion processes, coke ovens, petroleum refineries and petrochemical industries, resin and fibreglass manufacturing and herbicide production. Moreover, for their characteristics of toxicity to humans and aquatic life (1 mgl(-1) is enough to detect the effects), they are included in the USEPA list of priority pollutants. Toxicity is higher in substituted phenols and is dependent on the nature and numbers of substituent groups. Objective of the present paper is to give a contribution to the modelling of phenolic mixture biodegradation by kinetic studies in which the different compounds are followed separately: this can be easily attained with an experimental apparatus such as the Sequencing Batch Reactor (SBR). Two substituted phenols, 4-nitrophenol (4NP) and 3,4-dimethylphenol (3,4DMP), were utilized as substrates and their degradation kinetics were investigated to evaluate the process parameters both in single compound and in mixture tests.
Single compound and mixture kinetic tests have been carried out during the reaction phase of the working cycle of the SBR reactor. The single substrates and their mixture were utilized as sole carbon and energy sources. Moreover, in order to verify data reproducibility, all kinetic tests have been carried out in at least two replicates under the same operating conditions.
Kinetic data showed the presence of substrate inhibition, to model this experimental evidence the Haldane equation, that is usually employed for substrate inhibited kinetics, was rearranged in a different form with parameters which have a precise meaning in relation to the process kinetics and, at the same time, make the integration procedure easier. The derivation of the equation is shown in an Appendix at the end of the paper. Kinetic parameters obtained are suitable for application. It was observed that the 4-nitrophenol removal rate in single compound tests is significantly higher than the 3,4-dimethylphenol removal rate in the whole range of investigated concentrations (up to 80 mg COD l(-1)). A faster 4-nitrophenol biodegradation was also observed in mixture tests. Moreover, it is worth noting that the two compounds were simultaneously degraded and no diauxic growth was observed. The comparison between single compound and mixture degradation kinetics showed that the 4-nitrophenol degradation rate was comparable in the two cases while a significantly beneficial effect (by increase by about 80% of the maximum removal rate) was detected for 3,4-dimethylphenol degradation in the mixture.
Results of this study showed that the biodegradation kinetics of substituted phenols in mixture can be significantly different from that observed in single compound tests: in fact, the presence of a faster degradable compound (the 4NP) seems to exert a positive effect on the removal of a slower degradable compound (the 3,4DMP). The higher removal rate detected for 4NP, both in single compound and mixture tests, confirmed the key role of the biomass acclimatization in determining the biodegradation kinetics of xenobiotic compounds. The experimental approach and the original method applied for data analysis are of general validity and can be extended to the investigation of different classes of compounds.
A relevant aspect related to the process applicability is the demonstrated possibility of easily adapting an enriched culture grown on a specific xenobiotic (in our case the 4NP) for the removal of similar single compounds or in mixtures. When biological process are considered for xenobiotic removal, this suggests a possible strategy of developing enriched cultures on target compounds that can be efficiently utilized on more complex matrices with reduced start up and acclimatization periods.


Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB

G Baggi, S Bernasconi, M Zangrossi
PMID: 8998974   DOI: 10.1111/j.1574-6968.1996.tb08094.x

Abstract

Pseudomonas putida strain DMB capable of growing on 3,4-dimethylbenzoic acid as the only C and energy source was isolated by enrichment techniques. It does not utilize for growth or cooxidize the other dimethylbenzoate isomers tested. 3,4-Dimethylsalicylic acid, 3,4-dimethylphenol and 3,4-dimethylcatechol were isolated and identified by nuclear magnetic resonance and mass spectra in the reaction mixture of P. putida washed cells. The detection of the two first metabolites suggests that the initial step in the degradation of 3,4-dimethylbenzoic acid is the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid which underwent an acid-catalyzed dehydration yielding 3,4-dimethylsalicylic acid and 3,4-dimethylphenol. Further degradation proceeds through 3,4-dimethylcatechol via the meta pathway.


A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification

A P Hart, A Dasgupta
PMID: 9243834   DOI:

Abstract

Phenol (carbolic acid) is widely used as a disinfectant as well as in the chemical industry as an intermediate in the synthesis of a variety of chemicals. Phenol is also the major metabolite of benzene which is used in many commercial solvents. Phenol is toxic and caustic and may cause death even from dermal absorption. Therefore, measurement of phenol in postmortem blood is essential. The concentration of phenol in blood can be measured by gas chromatography with flame ionization or mass spectrometry. Phenol can also be analyzed by high performance liquid chromatography. However, in forensic toxicology, unambiguous confirmation of phenol by mass spectrometry is as important as quantification in blood. Here we describe a novel derivatization of phenol after extraction with chloroform from human serum using perfluorooctanoyl chloride. The perfluorooctanoyl derivative of phenol showed a strong molecular ion at m/z 490 (relative abundance: 23%) whereas the base peak was observed at m/z 77. The derivative of the internal standard 3,4-dimethylphenol showed a very strong molecular ion at m/z 518 (relative abundance: 56%) and the base peak was observed as m/z 121. The derivative of p-cresol, a chemically related phenolic compound, showed a strong molecular ion at 504 m/z (relative abundance: 54%) and a base peak at m/z 107. We observed baseline separation between derivatized phenol (retention time: 6.1 min), p-cresol (retention time: 7.8 min), and the internal standard (retention time: 9.4 min). We observed no interferences in our assay from grossly hemolyzed serum. Within and between run precision was studied using a serum standard containing 25 mg/L of phenol. The within run precision was 6.6% (mean = 24.3, SD = 1.6 mg/L, n = 8) whereas the between run precision was 8.6% (mean = 25.5, SD = 2.2 mg/L, n = 8). The assay was linear for serum phenol concentrations of 10-200 mg/L. The detection limit was 1 mg/L of serum phenol concentration. The average recoveries were 92.1% to 94.0% for various serum phenol concentrations.


An aromatic effector specificity mutant of the transcriptional regulator DmpR overcomes the growth constraints of Pseudomonas sp. strain CF600 on para-substituted methylphenols

H Pavel, M Forsman, V Shingler
PMID: 8002579   DOI: 10.1128/jb.176.24.7550-7557.1994

Abstract

The pVI150 catabolic plasmid of Pseudomonas sp. strain CF600 carries the dmp system, which comprises the divergently transcribed dmpR gene and the dmp operon coding for the catabolic enzymes required for growth on (methyl)phenols. The constitutively expressed DmpR transcriptional activator positively controls the expression of the RpoN-dependent dmp operon promoter in the presence of the aromatic effector in the growth medium. However, the magnitude of the transcriptional response differs depending on the position of the methyl substituent on the aromatic ring. Experiments involving an elevated copy number of the dmp system demonstrate that growth on para-substituted methylphenols is limited by the level of the catabolic enzymes. An effector specificity mutant of DmpR, DmpR-E135K, that responded to the presence of 4-ethylphenol, a noneffector of the wild-type protein, was isolated by genetic selection. The single point mutation in DmpR-E135K, which results in a Glu-to-Lys change in residue 135, also results in a regulator with enhanced recognition of para-substituted methylphenols. The DmpR-E135K mutation, when introduced into the wild-type strain, confers enhanced utilization of the para-substituted methylphenols. These experiments demonstrate that the aromatic effector activation of wild-type DmpR by the para-substituted methylphenols is a major factor limiting the catabolism of these compounds.


Explore Compound Types